7-Amino-1,4-benzoxazin-2-one
Description
Significance of the Benzoxazinone (B8607429) Scaffold in Heterocyclic Chemistry
The 1,4-benzoxazinone scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse biological activities. nih.govbenthamscience.com This heterocyclic system, which consists of a benzene (B151609) ring fused to a 1,4-oxazine-2-one ring, provides a rigid and versatile framework that can be readily functionalized. vulcanchem.comijpsjournal.com The inherent structural features of the benzoxazinone core, including its planarity and the presence of hydrogen bond donors and acceptors, allow for specific interactions with biological macromolecules, making it a valuable building block in the design of new therapeutic agents. units.it
Benzoxazine (B1645224) derivatives have been investigated for a wide spectrum of pharmacological applications, including their potential as anti-inflammatory, antimicrobial, anticancer, and antituberculosis agents. nih.govbenthamscience.com The stability of the benzoxazinone ring, coupled with the ability to introduce various substituents at different positions, has attracted considerable attention from medicinal chemists. benthamscience.com This has led to the development of numerous synthetic methodologies aimed at creating diverse libraries of benzoxazinone derivatives for biological screening. researchgate.net
Overview of Academic Research Trajectories for 7-Amino-1,4-benzoxazin-2-one
This compound, also known as 7-Amino-2H-1,4-benzoxazin-3(4H)-one, is a specific derivative that has garnered interest as a key intermediate in the synthesis of more complex molecules. netascientific.com Its chemical structure, featuring a reactive amino group on the benzene ring, makes it a valuable precursor for creating a variety of substituted benzoxazinone analogs. netascientific.comvulcanchem.com
Research involving this compound often focuses on its utility in pharmaceutical and agricultural chemistry. netascientific.com In pharmaceutical development, it serves as a building block for synthesizing novel compounds with potential therapeutic applications. netascientific.com The amino group at the 7-position provides a site for further chemical modifications, allowing for the exploration of structure-activity relationships. vulcanchem.com For instance, the amino group can undergo reactions such as acetylation and diazotization to create new derivatives with potentially enhanced biological activities. vulcanchem.com
In the field of materials science, derivatives of this compound are explored for their potential to create new materials with specific properties. For example, the incorporation of related fluorinated benzoxazinones into polymers has been shown to enhance thermal stability and UV resistance. vulcanchem.com
The synthesis of this compound itself is a subject of academic interest, with various methods being developed to achieve efficient and high-yielding production. A common synthetic route involves the cyclocondensation of appropriately substituted o-aminophenols. researchgate.net
| Property | Value | Source |
| CAS Number | 26215-14-5 | netascientific.comscbt.com |
| Molecular Formula | C8H8N2O2 | netascientific.comscbt.com |
| Molecular Weight | 164.16 g/mol | netascientific.comscbt.com |
| Appearance | Tan colored crystalline solid | netascientific.com |
| Melting Point | 219 - 225 °C | netascientific.com |
Structural Context within the Broader Benzoxazinone Family
The benzoxazinone family is characterized by a fused ring system of benzene and an oxazinone ring. Based on the relative positions of the heteroatoms (nitrogen and oxygen) and the carbonyl group, several isomers exist, including 1,3-benzoxazin-4-ones, 1,4-benzoxazin-3-ones, and 1,4-benzoxazin-2-ones. mdpi.com this compound belongs to the latter class.
The structure of 1,4-benzoxazin-2-ones features the carbonyl group at the 2-position of the oxazine (B8389632) ring. This particular arrangement influences the electronic properties and reactivity of the molecule. The presence of the amino group at the 7-position further modifies these properties, making the aromatic ring more electron-rich and susceptible to electrophilic substitution reactions.
Within the broader family, various derivatives have been synthesized and studied. For example, the introduction of different substituents on the benzene ring or at the 3-position of the oxazine ring can significantly impact the compound's biological activity. oup.comcabidigitallibrary.org Studies on related compounds, such as 7-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one, highlight how modifications to the core structure can influence properties like solubility and biological interactions. smolecule.com The investigation of such derivatives provides a deeper understanding of the structure-activity relationships within the benzoxazinone class of compounds.
Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
7-amino-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C8H6N2O2/c9-5-1-2-6-7(3-5)12-8(11)4-10-6/h1-4H,9H2 |
InChI Key |
ZNDNEUXLQQAGIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=O)C=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Amino 1,4 Benzoxazin 2 One and Its Derivatives
Classical and Established Reaction Pathways
Traditional methods for synthesizing the benzoxazinone (B8607429) scaffold often rely on cyclization reactions of appropriately substituted precursors. These methods are valued for their reliability and use of readily available starting materials.
A common and effective strategy for the synthesis of benzoxazinone derivatives involves the reductive cyclization of nitro compounds. This approach typically starts with a 2-nitrophenol (B165410) derivative, which undergoes etherification followed by reduction of the nitro group to an amine. The resulting amino intermediate then cyclizes to form the benzoxazinone ring.
One such pathway involves the reaction of a 2-nitrophenol with an ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate to form an ethyl 2-(2-nitrophenoxy)acetate intermediate. ijsr.net This intermediate is then subjected to reduction, often using iron powder in acetic acid, which leads to the simultaneous reduction of the nitro group and in situ cyclization to yield the 2H-benzo[b] ijsr.netoxazin-3(4H)-one. ijsr.net
Another variation of this method involves the catalytic hydrogenation of a dinitro intermediate. For instance, a continuous flow process has been developed where a starting aromatic compound is first dinitrated and then subjected to hydrogenation over a Palladium on carbon (Pd/C) fixed-bed catalyst. uq.edu.auacs.org The resulting air-sensitive diamino derivative is then cyclized in the presence of an acid to form the final benzoxazinone product. uq.edu.auacs.org This continuous flow method offers significant advantages in terms of safety and yield, particularly for industrial-scale production. uq.edu.au
Iridium-catalyzed asymmetric hydrogenation has also been explored for the synthesis of chiral dihydrobenzoxazinones, demonstrating moderate to excellent enantioselectivities. ajchem-b.comrsc.orgresearchgate.net This method often employs a Brønsted acid cocatalyst to enhance both reactivity and enantioselectivity. rsc.orgresearchgate.net
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that serves as a powerful tool for the synthesis of heterocyclic compounds, including 1,4-benzoxazinones. researchgate.net This rearrangement typically involves the cyclization of an O-arylated intermediate, where a nucleophilic nitrogen atom attacks the aromatic ring, displacing a leaving group to form the heterocyclic ring.
A common application of the Smiles rearrangement in benzoxazinone synthesis starts with the reaction of a substituted 2-chlorophenol (B165306) with an N-substituted 2-chloroacetamide (B119443) in the presence of a base like potassium carbonate. semanticscholar.org The resulting N-substituted 2-(2-chlorophenoxy)acetamide (B1596112) intermediate is then cyclized using a stronger base, such as cesium carbonate, in a solvent like dimethylformamide (DMF) under reflux conditions. semanticscholar.org This cyclization proceeds via a Smiles-type rearrangement to yield the corresponding 1,4-benzoxazinone derivative. semanticscholar.org Microwave irradiation has been shown to accelerate this process, significantly reducing reaction times.
It's noteworthy that the regioselectivity of the Smiles rearrangement can be influenced by the substitution pattern of the starting materials. For example, the cyclization of an acetamide (B32628) derived from 2-chloro-4-methylphenol (B1207291) has been shown to yield the 7-methyl-2H-1,4-benzoxazin-3(4H)-one rather than the 6-methyl isomer. semanticscholar.org
Table 2: Smiles Rearrangement for Benzoxazinone Synthesis
| Phenol (B47542) Precursor | Amide Precursor | Base and Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Chloro-4-methylphenol | N-Benzyl-2-chloroacetamide | 1. K₂CO₃, CH₃CN; 2. Cs₂CO₃, DMF | 4-Benzyl-7-methyl-2H-1,4-benzoxazin-3(4H)-one | 68% | semanticscholar.org |
| Substituted 2-Chlorophenols | N-Substituted 2-chloroacetamide | Cs₂CO₃, DMF | Substituted 1,4-Benzoxazinones | Good to Excellent | semanticscholar.org |
The direct condensation of 2-aminophenols with α-haloacetyl halides or related compounds is one of the most straightforward and widely used methods for constructing the 1,4-benzoxazinone ring system. researchgate.netsemanticscholar.org This method involves the acylation of the amino group of the 2-aminophenol (B121084), followed by an intramolecular cyclization.
In a typical procedure, a 2-aminophenol is reacted with chloroacetyl chloride in the presence of a base. ijsr.netresearchgate.net For instance, the reaction of 2-aminophenol with chloroacetyl chloride in chloroform, using a phase transfer catalyst like tetraethylammonium (B1195904) bromide (TEBA) and sodium bicarbonate at 0°C, followed by heating, can yield the desired benzoxazinone.
Another approach involves a two-step process where the 2-aminophenol is first acylated with chloroacetyl chloride to form a 2-chloro-N-(2-hydroxyphenyl)acetamide intermediate. ijsr.net This intermediate is then cyclized under basic conditions to afford the 1,4-benzoxazin-3-one. ijsr.netresearchgate.net A variety of bases and solvents can be employed for the cyclization step, with potassium carbonate in acetone (B3395972) or DMF being common choices. researchgate.netresearchgate.net
Table 3: Condensation Reactions for Benzoxazinone Synthesis
| 2-Aminophenol Derivative | Acylating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminophenol | Chloroacetyl chloride | TEBA, NaHCO₃, Chloroform, 0°C to 60°C | 2H-Benzo[b] ijsr.netoxazin-3(4H)-one | 78% | ijsr.net |
| o-Aminophenol | Chloroacetyl chloride | K₂CO₃, Dry acetone, 0-5°C to room temp. | 2-Chloro-N-(2-hydroxyphenyl)acetamide (intermediate) | Not specified | researchgate.net |
Smiles Rearrangement as a Key Cyclization Strategy
Modern and Advanced Synthetic Approaches
In addition to classical methods, contemporary organic synthesis has introduced more sophisticated and efficient strategies for the construction and diversification of the 7-amino-1,4-benzoxazin-2-one scaffold. These modern approaches often offer advantages in terms of reaction efficiency, substrate scope, and the ability to introduce molecular diversity.
1,3-Dipolar cycloaddition, a cornerstone of "click chemistry," provides a powerful and highly regioselective method for the synthesis of five-membered heterocycles. wikipedia.orgorganic-chemistry.org This reaction involves the concertedly-reacting 1,3-dipole with a dipolarophile, such as an alkene or alkyne. wikipedia.orgorganic-chemistry.org While not a direct method for forming the benzoxazinone ring itself in a single step from acyclic precursors, it is a valuable tool for constructing complex molecules that incorporate the benzoxazinone moiety.
For instance, a 1,4-benzoxazin-3-one bearing a propargyl group can undergo a 1,3-dipolar cycloaddition with an azide (B81097) to form a triazole-linked benzoxazinone derivative. nih.gov This "click" reaction is highly efficient and allows for the facile connection of the benzoxazinone core to other molecular fragments. Subsequently, the product from this initial cycloaddition, which may contain another reactive group like an allyl moiety, can participate in a second 1,3-dipolar cycloaddition with a nitrile oxide, generated in situ from an oxime. nih.gov This sequential cycloaddition strategy enables the rapid assembly of complex polyheterocyclic systems built around the benzoxazinone scaffold. nih.gov
The 1,3-dipolar cycloaddition of nitrile oxides with alkenes to form isoxazolines is a well-established transformation. mdpi.com This methodology can be applied to α-methylene-γ-lactams and lactones, which are structurally related to the lactam portion of benzoxazinones, to create spirocyclic isoxazolines. mdpi.com
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are extensively used for the functionalization and diversification of heterocyclic cores, including 1,4-benzoxazinones.
The Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction for forming C-N bonds. It has been successfully employed in the synthesis of benzoxazinone derivatives. One key application is the intramolecular Buchwald-Hartwig reaction to construct the benzoxazinone core itself, which has been shown to proceed in high yield. thieme-connect.com This reaction is also used for the intermolecular coupling of halo-benzoxazinones with amines to introduce amino substituents onto the aromatic ring. researchgate.net For example, N-substituted 4-bromo-7-azaindoles have been coupled with amides and amines using a palladium catalyst and a suitable phosphine (B1218219) ligand like Xantphos. beilstein-journals.org
Suzuki and Heck couplings are other powerful palladium-catalyzed reactions for C-C bond formation. x-mol.comnih.gov The Suzuki coupling, which involves the reaction of an organoboron compound with an organic halide, has been used to functionalize diazocines, which are structurally related to benzoxazinones, with various aryl groups. nih.gov The Heck reaction, which couples an alkene with an aryl halide, can be used to introduce alkenyl substituents onto the benzoxazinone ring. acs.org These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of benzoxazinone derivatives for various applications. acs.org
Table 4: Palladium-Catalyzed Reactions in Benzoxazinone Synthesis and Diversification
| Reaction Type | Substrates | Catalyst/Ligand System | Product Type | Reference |
|---|---|---|---|---|
| Intramolecular Buchwald-Hartwig Amination | - | Pd catalyst | Benzoxazinone core | thieme-connect.com |
| Intermolecular Buchwald-Hartwig Amination | N-Benzyl-4-bromo-7-azaindole, Benzamide | Pd(OAc)₂, Xantphos | 4-Amido-7-azaindole | beilstein-journals.org |
| Suzuki Coupling | Borylated diazocine, 4-Bromoanisole | Pd(OAc)₂, XPhos | Aryl-substituted diazocine | nih.gov |
Intramolecular C-H Activation Strategies
The direct functionalization of C-H bonds is a powerful tool in organic synthesis, offering an atom-economical approach to complex molecules. In the context of benzoxazinone synthesis, intramolecular C-H activation has emerged as a key strategy.
Researchers have developed a palladium-catalyzed intramolecular C-H activation/C-O bond formation process to construct 1,2-dihydro-(4H)-3,1-benzoxazin-4-ones. nih.gov This method utilizes an Ag₂O oxidant to facilitate the activation of a C(sp³)-H bond in an alkyl group of N-alkyl-N-aryl anthranilic acids, leading to cyclization. nih.gov The proposed mechanism involves the formation of a silver-carboxylate complex, which promotes the C-O bond formation via reductive elimination from a palladium complex. nih.gov
Another approach involves a hypervalent iodine(III)-mediated cross-dehydrogenative coupling. This method achieves the intramolecular α-C-H activation and subsequent C-O bond formation of a tertiary amine substrate using a PhI(OAc)₂/NaN₃ oxidative system. nih.gov It is particularly effective for tertiary amines possessing two aryl groups. nih.gov Furthermore, N-iodosuccinimide has been shown to effectively mediate the α-functionalization of the sp³ C-H bond of N-alkyl-N-aryl anthranilic acids, leading to the desired benzoxazin-4-ones through an oxidative C-O bond formation. nih.gov Copper-catalyzed intramolecular C–H alkoxylation of 1,4-disubstituted 1,2,3-triazoles has also been developed, yielding tricyclic benzoxazine-fused 1,2,3-triazoles, with mechanistic studies suggesting a radical pathway. acs.org
Palladium-catalyzed cycloaddition of alkynyl aryl ethers with isocyanates, proceeding through o-C–H activation, affords 2-methylidene-2H-1,4-benzoxazin-3(4H)-one derivatives. oup.com Deuterium-labeling experiments have confirmed that the o-hydrogen is selectively cleaved and migrates to the 2-methylidene moiety of the product. oup.com
Table 1: Comparison of Intramolecular C-H Activation Strategies for Benzoxazinone Synthesis
| Catalyst/Mediator | Substrate | Key Features | Ref. |
| Pd-catalyst / Ag₂O | N-alkyl-N-aryl anthranilic acids | Controllable C(sp³)-H activation | nih.gov |
| PhI(OAc)₂ / NaN₃ | Tertiary amines with two aryl units | Hypervalent iodine(III)-mediated | nih.gov |
| N-Iodosuccinimide | N-alkyl-N-aryl anthranilic acids | Transition-metal-free C-O bond formation | nih.gov |
| Copper-catalyst | 1,4-disubstituted 1,2,3-triazoles | Radical pathway, forms fused benzoxazines | acs.org |
| Palladium-catalyst | Alkynyl aryl ethers and isocyanates | o-C-H activation/cycloaddition | oup.com |
Nucleophilic Aromatic Substitution (SNAr) Methodologies
Nucleophilic aromatic substitution (SNAr) provides a complementary approach to constructing the benzoxazinone core, particularly for introducing aryl substituents. This method relies on the reaction of a nucleophile with an electron-poor aromatic ring that contains a suitable leaving group. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.com
A sustainable, metal-free synthesis of 3-aryl-2H-benzo[b] researchgate.netoxazin-2-ones, including the natural product cephalandole A, has been achieved using an SNAr reaction under microwave-assisted conditions. frontiersin.org This method involves the reaction of 3-chloro-1,4-benzoxazin-2-one derivatives with indoles as nucleophiles. frontiersin.org The reaction proceeds via nucleophilic addition of the indole (B1671886) to the electrophilic C3 position of the benzoxazinone, followed by the elimination of a chloride ion. frontiersin.org This approach offers good yields (55-82%) and significantly reduced reaction times (7-12 minutes). frontiersin.org
The synthesis of pyrimidine (B1678525) conjugates of 7,8-difluoro-3,4-dihydro-3-methyl-2H- researchgate.netbenzoxazine (B1645224) has also been accomplished through nucleophilic substitution of a chlorine atom in various chloropyrimidines. mdpi.com The reaction is carried out under reflux in n-butanol with triethylamine (B128534) as a base. mdpi.com Notably, in the case of dichloropyrimidines, the substitution of one chlorine atom deactivates the second one, preventing double substitution under the applied conditions. mdpi.com
Table 2: Examples of SNAr Reactions in Benzoxazinone Synthesis
| Electrophile | Nucleophile | Conditions | Yield | Ref. |
| 3-chloro-1,4-benzoxazin-2-ones | Indoles | Microwave irradiation | 55-82% | frontiersin.org |
| Chloropyrimidines | 7,8-difluoro-3,4-dihydro-3-methyl-2H- researchgate.netbenzoxazine derivative | n-Butanol, reflux, Et₃N | Moderate to high | mdpi.com |
Green Chemistry Principles and Sustainable Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for benzoxazinones, aiming to reduce environmental impact and improve efficiency.
Atom Economy and E-factor Analysis in Benzoxazinone Synthesis
Atom economy and the Environmental (E)-factor are key metrics for evaluating the sustainability of a chemical process. rsc.org Atom economy calculates the proportion of reactant atoms incorporated into the final product, while the E-factor measures the amount of waste generated per kilogram of product. rsc.orgmdpi.com
For instance, in a nitration-reduction pathway for the synthesis of a 7-fluoro-6-amino benzoxazinone derivative, the atom economy was calculated to be 82%. The corresponding E-factor was 3.5, indicating that 3.5 kg of waste is produced for every kg of product, with solvent usage in chromatography being a major contributor. In another example, the synthesis of a benzoxazine derivative from glycerol (B35011) and 2-aminophenol showed an atom economy of 82% and an E-factor of 2.2. mdpi.com These metrics highlight the importance of minimizing waste, particularly from solvents and reagents, to improve the green credentials of benzoxazinone synthesis. acs.org
Microwave-Assisted Synthetic Enhancements
Microwave-assisted synthesis has emerged as a valuable tool for enhancing the synthesis of benzoxazinones, aligning with green chemistry principles by often reducing reaction times, improving yields, and minimizing byproducts. tsijournals.comtsijournals.com
The use of microwave irradiation in the SNAr synthesis of 3-aryl-2H-benzo[b] researchgate.netoxazin-2-ones reduced reaction times to as little as 7-12 minutes. frontiersin.org Similarly, a one-pot, multi-component reaction to produce 6-amino-3,5-dicarbonitrile-2-thio-pyridines under microwave irradiation showed significantly shortened reaction times compared to conventional heating. mdpi.com Researchers have also developed an efficient, eco-friendly one-step synthesis of benzoxazine-2,4-diones from phthalic anhydrides and trimethylsilyl (B98337) azide using microwave technology, which was found to be more efficient than conventional heating. researchgate.net This technique has been applied to the synthesis of various spirooxindoles and other heterocyclic systems, consistently demonstrating benefits in terms of reaction speed and efficiency. rsc.org
Continuous Flow Synthesis Adaptations
Continuous flow chemistry offers significant advantages for the synthesis of benzoxazinones, particularly on an industrial scale, by improving safety, efficiency, and scalability. nih.gov This technology allows for precise control over reaction parameters such as temperature and mixing, leading to higher yields and shorter reaction times. researchgate.net
Chemical Reactivity and Derivatization Strategies of the 7 Amino 1,4 Benzoxazin 2 One Scaffold
Electrophilic and Nucleophilic Substitution Reactions
The benzoxazinone (B8607429) core is susceptible to both electrophilic and nucleophilic attacks, primarily directed by the activating effect of the amino group and the inherent properties of the heterocyclic ring.
Electrophilic Aromatic Substitution: The 7-amino group, along with the ring oxygen, activates the benzene (B151609) portion of the scaffold, making it amenable to electrophilic aromatic substitution. The directing influence of these groups favors substitution at the positions ortho and para to the amine. For instance, nitration of a related 7-aminobenzoxazine derivative, after protection of the amino group via acetylation, proceeds to install a nitro group at the C-6 position. google.com This demonstrates that electrophilic substitution is a viable strategy for introducing further functionality onto the aromatic ring.
Nucleophilic Reactions: The primary amino group at the C-7 position is the main site for nucleophilic reactions. smolecule.com It can act as a potent nucleophile, attacking various electrophilic centers. This reactivity is fundamental to many derivatization strategies, as discussed in the following sections. While direct nucleophilic aromatic substitution on the benzene ring is generally difficult, the heterocyclic ring can undergo nucleophilic attack under certain conditions, such as ring-opening reactions. However, the most prevalent nucleophilic transformations involve the exocyclic amino group.
| Reaction Type | Reagent/Conditions | Position of Reaction | Product Type |
| Electrophilic Substitution | Nitrating Agent (e.g., HNO₃/H₂SO₄) after N-acetylation | C-6 | 6-Nitro-7-acetamidobenzoxazinone |
| Nucleophilic Reaction | Electrophiles (e.g., Acyl chlorides, Alkyl halides) | C-7 Amino Group | N-acylated or N-alkylated derivatives |
Functional Group Interconversions at the Amino Moiety (e.g., Acylation, Alkylation)
The 7-amino group is a versatile handle for introducing a wide array of functional groups, significantly altering the molecule's properties.
Acylation: The primary amine readily undergoes acylation with reagents like acetic anhydride (B1165640) or benzoyl chloride to form the corresponding amides. vulcanchem.comgrowingscience.com This transformation is often used to protect the amino group or to introduce new structural motifs that can modulate biological activity.
Alkylation: Selective alkylation of the 7-amino group can be achieved using alkyl halides. google.com This reaction introduces alkyl chains, which can influence the compound's lipophilicity and steric profile. Furthermore, the amino group can serve as a nucleophile in substitution reactions with other heterocyclic systems. For example, it can be used to displace a chlorine atom from a chloropyrimidine, linking the benzoxazinone scaffold to a pyrimidine (B1678525) ring. mdpi.com
Condensation Reactions: The amino group can also participate in condensation reactions with aldehydes or ketones to form imines, which are useful intermediates for further synthetic elaborations. smolecule.com
| Reaction Type | Reagent | Product |
| Acylation | Acetic Anhydride | N-(2-oxo-1,4-benzoxazin-7-yl)acetamide |
| Alkylation | Alkyl Halide (e.g., CH₃I) | 7-(Methylamino)-1,4-benzoxazin-2-one |
| Conjugation | Chloropyrimidines | Pyrimidine-conjugated benzoxazinones |
Formation of Polyheterocyclic Systems via 1,4-Benzoxazin-3-one Scaffolds
The benzoxazinone framework serves as an excellent starting point for the construction of more complex, fused polyheterocyclic systems. These reactions often involve the annelation of new rings onto the existing scaffold.
A notable example is the synthesis of pyrrolo[2,1-c] vulcanchem.combenzoxazinone derivatives. growingscience.com This is achieved through a sequence that involves the reaction of a substituted benzoxazinone with reagents like 2-bromo-1,1-diethoxyethane, leading to the formation of a new, fused pyrrole (B145914) ring. growingscience.com Similarly, the benzoxazinone core can be coupled with other heterocyclic precursors. The reaction of 2-aminophenols with α-keto esters can yield 3-substituted benzoxazinones, which can then be used in copper-catalyzed coupling reactions with molecules like indole (B1671886) to form 3-indolyl-1,4-benzoxazin-2-ones. researchgate.net Other complex systems, such as quinazolinone-coumarin structures, have also been synthesized using benzoxazinone intermediates, highlighting the scaffold's utility in building diverse chemical libraries. mdpi.com
| Starting Scaffold | Reaction Type | Resulting System |
| 1,4-Benzoxazin-2-one | Annelation with pyrrole precursors | Pyrrolo[2,1-c] vulcanchem.combenzoxazinone |
| 1,4-Benzoxazin-2-one | Copper-catalyzed coupling with indole | 3-Indolyl-1,4-benzoxazin-2-one |
| 1,4-Benzoxazin-2-one Intermediate | Cyclization/Rearrangement | Quinazolinone-Coumarin Fused System |
Modification at Other Ring Positions and Ring Systems
Beyond the 7-amino group, other positions on the 7-Amino-1,4-benzoxazin-2-one scaffold can be chemically modified.
N-4 Position: The nitrogen atom at the 4-position is a common site for modification. N-alkylation can be readily accomplished using various alkylating agents, such as ethyl or propargyl groups, typically in the presence of a base. smolecule.com This modification is crucial as it can significantly impact the compound's biological profile. For instance, attaching a chloroacetyl group to the N-4 position introduces an electrophilic site that can undergo further nucleophilic substitution with amines, thiols, or alcohols. smolecule.com
C-3 Position: The methylene (B1212753) group at the C-3 position can also be functionalized. Condensation of 2-aminophenols with α-keto esters leads to the direct introduction of various substituents at the C-3 position of the resulting 1,4-benzoxazin-2-one ring. researchgate.netoup.com
Oxazinone Ring Reduction: The lactam carbonyl group at C-2 can potentially be reduced to a methylene group (CH₂) using strong reducing agents, which would transform the benzoxazinone into a benzoxazine (B1645224), although this reaction requires harsh conditions. thieme-connect.de
| Position | Reaction Type | Reagent/Conditions | Resulting Functional Group |
| N-4 | Alkylation | Alkyl Halide, Base | N-Alkyl |
| C-3 | Condensation | α-Keto Ester | C-Substituted (Alkyl/Aryl) |
| C-6 | Electrophilic Substitution | Nitrating Agent | Nitro Group |
Mechanistic Investigations of Formation and Transformation Reactions
Elucidation of Reaction Pathways and Transition States
The formation of the benzoxazine (B1645224) and benzoxazinone (B8607429) ring system has been a subject of detailed mechanistic study. A Mannich-type condensation involving an aniline (B41778), formaldehyde (B43269), and a phenol (B47542) is a potential route. researchgate.net Investigations using electrospray ionization mass spectrometry (ESI-MS) coupled with infrared multiple photon dissociation (IRMPD) spectroscopy have been pivotal. researchgate.netsci-hub.ru These techniques allowed for the direct observation and characterization of key reaction intermediates, providing unambiguous evidence for an iminium-based mechanism. researchgate.net
In one proposed pathway, the reaction between aniline and formaldehyde generates iminium intermediates. sci-hub.ru These intermediates then react via two potential routes: a single formaldehyde attack followed by a phenol attack, or a successive attack by two formaldehyde molecules en route to the final benzoxazine product. sci-hub.ru The nucleophilic ortho addition of the phenol to a highly reactive iminium intermediate is a critical step, leading to an aminophenolic intermediate which then incorporates another formaldehyde molecule to complete the cyclization. sci-hub.ru
In a different synthetic approach for a related benzo Current time information in Chatham County, US.ensta-paris.froxazin-3(4H)-one structure, a serendipitous discovery highlighted the unique role of the coupling reagent HATU (hexafluorophosphate azabenzotriazole tetramethyluronium). nih.gov The proposed mechanism suggests that HATU facilitates the formation of an intermediate containing a highly reactive α-lactam (aziridin-2-one) ring. nih.gov Density Functional Theory (DFT) calculations were employed to investigate the energy profiles for the subsequent ring-closure reactions. These calculations indicated that the rate-determining step is the transfer of a hydrogen atom from the nitrogen to the oxygen of the α-lactam moiety. nih.gov The energy barriers for different substrates were found to be very close, suggesting similar reactivity for the formation of the final benzoxazinone structure. nih.gov
Table 1: Calculated Relative Energy Barriers for the Formation of Structure II from Intermediates 12a-12f This table shows the calculated relative energy barriers for the ring-closure reaction to form a specific benzo Current time information in Chatham County, US.ensta-paris.froxazin-3(4H)-one structure (II) from various precursor intermediates (12a-f). The data indicates the relative ease of the rate-determining hydrogen transfer step for each pathway.
| Pathway (Intermediate) | Relative Energy (kcal/mol) |
| 12d | 0.00 |
| 12a | 0.03 |
| 12f | 0.12 |
| 12b | 0.20 |
| 12c | 0.22 |
| 12e | 0.23 |
| Data sourced from Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole (B30560) and Benzo Current time information in Chatham County, US.ensta-paris.froxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. nih.gov |
Protonation Effects on Benzoxazine Cyclization
The presence of acid has a significant influence on benzoxazine formation and subsequent polymerization. researchgate.netmdpi.com Studies show that acidic media can provide a more efficient potential energy landscape for the reaction. researchgate.netresearchgate.net For instance, formic acid can promote the condensation of aniline and phenol by protecting the aniline's amino group and enhancing the electrophilicity of formaldehyde. researchgate.netresearchgate.net
However, detailed mechanistic work suggests that the final cyclization step to form the benzoxazine ring is not directly mediated by a protonation route intermediate. researchgate.netresearchgate.net The actual catalyst in acid-catalyzed benzoxazine polymerization is the proton itself. mdpi.com An increase in proton concentration shifts the equilibrium to favor a higher amount of the protonated benzoxazine species. mdpi.com This, in turn, generates a more reactive cationic species that accelerates the thermal ring-opening polymerization. mdpi.com This mechanism is supported by the observation that the tertiary amines inherent to the polybenzoxazine network are responsible for the material's limited resistance to acidic environments, as they are susceptible to protonation. mdpi.com
Detailed Studies of Smiles Rearrangement Mechanisms
The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, is a powerful tool for synthesizing benzoxazinones. mdpi.comresearchgate.net This reaction typically involves the transfer of an aromatic ring from a heteroatom (like oxygen) to a more nucleophilic one (like nitrogen) within the same molecule, often under basic conditions. mdpi.comnih.gov
A particularly elegant strategy involves a "double Smiles rearrangement" cascade starting from Passerini adducts. ensta-paris.fr In this process, the initial adduct, an O-aryl α-acyloxy carboxamide, undergoes a first Smiles rearrangement. Researchers envisioned that these products could then undergo a second Smiles rearrangement to yield N-aryl α-hydroxy carboxamides, which upon cyclization form benzoxazinones. ensta-paris.frmdpi.com This transformation was successfully optimized, with potassium tert-butoxide in DMF at 100 °C proving to be the most effective conditions for the second rearrangement and cyclization step. mdpi.com This method provides an alternative route to N-alkylated benzoxazinones, preserving all three points of diversity from the initial multicomponent reaction. mdpi.com The mechanism involves the transfer of an aromatic ring from an oxygen atom to the nitrogen atom of an amide under basic conditions. mdpi.com
Table 2: Optimization of the Second Smiles Rearrangement for Benzoxazinone Synthesis This table details the experimental conditions tested for the second Smiles rearrangement of a Passerini-Smiles adduct (2b) to form an N-alkyl benzoxazinone (6a). The goal was to find the optimal base and solvent for the cyclization.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Result |
| 1 | NaH (2) | DMF | rt | No reaction |
| 2 | NaH (2) | DMF | 100 | 6a (60%) |
| 3 | t-BuOK (2) | DMF | 100 | 6a (80%) |
| 4 | t-BuOK (2) | THF | 65 | No reaction |
| 5 | t-BuOK (2) | Dioxane | 100 | Degradation |
| Data sourced from Optimized Conditions for Passerini-Smiles Reactions and Applications to Benzoxazinone Syntheses. mdpi.com |
Understanding C-H Activation Mechanisms in Benzoxazinone Synthesis
Transition-metal-catalyzed C-H activation has emerged as a sophisticated strategy for constructing benzoxazinone derivatives. mdpi.com One notable example is the palladium-catalyzed intramolecular C-H activation of N-alkyl-N-arylanthranilic acids to synthesize 1,2-dihydro-(4H)-3,1-benzoxazin-4-ones. mdpi.com The proposed mechanism for this transformation, which uses Ag₂O as an oxidant, involves the formation of a silver-carboxylate complex. mdpi.com This is followed by a Pd-catalyzed C(sp³)-H bond activation in the alkyl group and subsequent C-O bond formation via reductive elimination from a palladium complex. mdpi.com This mechanism is an example of a concerted metal deprotonation (CMD) process, where the palladium catalyst forms a sigma bond to a carbon, increasing the acidity of the adjacent proton and allowing for its abstraction. beilstein-journals.org
Alternative strategies for this type of cyclization include transition-metal-free, cross-dehydrogenative coupling. One such method uses N-iodosuccinimide (NIS) to mediate the α-functionalization of the sp³ C-H bond adjacent to the tertiary amine, leading to the benzoxazinone via oxidative C-O bond formation. mdpi.comnih.gov
More recently, visible-light photoredox catalysis has been applied to the functionalization of existing 3,4-dihydro-1,4-benzoxazin-2-ones. mdpi.com This approach typically involves the oxidation of the tertiary amine in the benzoxazinone ring to form a reactive iminium ion. This intermediate can then be attacked by various nucleophiles, such as indoles, in a Friedel-Crafts-type reaction. mdpi.com A dual catalytic system comprising an inexpensive organic photocatalyst (9,10-phenanthrenedione) and a Lewis acid (Zn(OTf)₂) under visible light has proven effective, using oxygen from the air as the terminal oxidant. mdpi.com
Analysis of Cycloaddition Reaction Mechanisms
Cycloaddition reactions provide powerful and stereocontrolled routes to cyclic structures, including the benzoxazinone core and its precursors. libretexts.org The ketene-imine cycloaddition, known as the Staudinger synthesis, is a classic [2+2] cycloaddition used to form β-lactam rings, which can be precursors to benzoxazinones. mdpi.com The generally accepted mechanism is a two-step process. It begins with the nucleophilic attack of the imine nitrogen on the ketene's central carbon to form a zwitterionic intermediate. This is followed by a four-electron conrotatory electrocyclization to yield the four-membered ring. mdpi.com
Dipolar cycloadditions are also employed in this field. For example, vinyl- and alkynyl-substituted benzoxazinone derivatives can generate zwitterionic species that participate in [4+2] and [4+3] cycloaddition reactions to prepare various aza-heterocycles. mdpi.com The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis and is relevant for creating the foundational cyclic structures. libretexts.org
Photochemical cycloadditions offer alternative pathways. The photoexcitation of certain o-amido substituted acetylenes can lead to an intramolecular cyclization, forming a benzoxazepine via a 7-endo cyclization or, through a known pathway, a six-membered benzoxazine product. beilstein-journals.org These varied cycloaddition strategies highlight the versatility of pericyclic reactions in the synthesis and functionalization of the benzoxazinone heterocyclic system. libretexts.orgnovapublishers.com
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR, DEPT-135)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 7-Amino-1,4-benzoxazin-2-one. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), detailed information about the molecular framework can be obtained.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For benzoxazinone (B8607429) derivatives, aromatic protons typically appear as multiplets in the downfield region of the spectrum, generally between δ 6.5 and 7.5 ppm. The protons of the oxazine (B8389632) ring exhibit characteristic shifts and coupling patterns that are crucial for confirming the ring's integrity. For instance, in related benzoxazin-3(4H)-ones, the methylene (B1212753) protons of the oxazine ring often appear as a singlet. semanticscholar.org
¹³C NMR spectroscopy complements ¹H NMR by providing a count of all unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their bonding environment. For example, the carbonyl carbon of the lactam ring in benzoxazin-2-ones typically resonates at a significantly downfield position, often above 160 ppm. Aromatic carbons can be distinguished from aliphatic carbons, and their specific shifts can be influenced by substituents on the benzene (B151609) ring.
DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a specialized NMR experiment that aids in differentiating between CH, CH₂, and CH₃ groups. researchgate.net In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (those with no attached protons) are not observed. This technique is particularly useful for confirming the presence of the methylene group (CH₂) in the oxazine ring and for assigning the signals of the aromatic CH groups. mdpi.com
| Technique | Observed Feature | Interpretation |
| ¹H NMR | Multiplets (δ 6.5-7.5 ppm) | Aromatic protons on the benzene ring |
| Singlet | Methylene protons (CH₂) in the oxazine ring | |
| ¹³C NMR | Signal > 160 ppm | Carbonyl carbon (C=O) of the lactam |
| Signals in aromatic region | Carbon atoms of the benzene ring | |
| DEPT-135 | Negative signal | Methylene carbon (CH₂) of the oxazine ring |
| Positive signals | Aromatic methine carbons (CH) |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. oregonstate.edu For this compound, the IR spectrum provides clear evidence for its key structural features.
The most prominent absorption bands in the IR spectrum of a this compound derivative would include:
N-H stretching: The amino group (NH₂) typically shows two sharp to medium intensity absorption bands in the region of 3300-3500 cm⁻¹. savemyexams.com The presence of two bands is characteristic of a primary amine.
C=O stretching: The carbonyl group of the lactam ring gives rise to a strong, sharp absorption band, typically in the range of 1670-1740 cm⁻¹. savemyexams.com The exact position can be influenced by ring strain and conjugation.
C-O-C stretching: The ether linkage within the oxazine ring is characterized by an asymmetric stretching vibration, which usually appears as a strong band around 1250 cm⁻¹. researchgate.net
C-N stretching: The C-N stretching vibrations of the amine and the lactam can be observed in the fingerprint region of the spectrum.
Aromatic C=C stretching: The benzene ring will exhibit several absorption bands in the 1450-1600 cm⁻¹ region due to carbon-carbon double bond stretching.
Aromatic C-H bending: Out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern on the benzene ring.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| Amino (NH₂) | N-H stretch | 3300 - 3500 (typically two bands) |
| Lactam (C=O) | C=O stretch | 1670 - 1740 |
| Ether (C-O-C) | Asymmetric C-O-C stretch | ~1250 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. uni-saarland.de It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, MS analysis provides crucial information for its identification.
The molecular ion peak (M⁺) in the mass spectrum corresponds to the intact molecule that has been ionized, typically by losing an electron. The m/z value of this peak provides the molecular weight of the compound. For this compound (C₈H₈N₂O₂), the expected exact mass is approximately 164.06 g/mol . nih.gov
The fragmentation pattern arises from the breakdown of the molecular ion into smaller, charged fragments. The way a molecule fragments is often predictable and provides a "fingerprint" that can be used for structural elucidation. libretexts.org Common fragmentation pathways for benzoxazinone derivatives involve the loss of small, stable neutral molecules. For instance, the loss of CO (28 Da) from the lactam ring is a common fragmentation step. researchgate.net The amino group can also influence fragmentation, potentially leading to the loss of NH₂ (16 Da) or related fragments. vulcanchem.com The analysis of these fragmentation patterns, often aided by high-resolution mass spectrometry (HRMS) which provides exact mass measurements, allows for the confirmation of the elemental composition of the fragments and, by extension, the parent molecule. mdpi.com
| Ion | m/z (expected) | Interpretation |
| [M]⁺ | 164 | Molecular ion of this compound |
| [M-CO]⁺ | 136 | Loss of carbon monoxide from the lactam ring |
| [M-NH₂]⁺ | 148 | Loss of the amino group |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Photophysical Characterization (e.g., Solvatochromism, Charge Transfer States)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. For this compound, UV-Vis spectroscopy is particularly useful for studying its photophysical properties, such as solvatochromism and the nature of its excited states.
The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π→π* and n→π* electronic transitions. The presence of the amino group, an electron-donating group, and the benzoxazinone core, which contains electron-withdrawing elements, can lead to intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net
Solvatochromism is the phenomenon where the position of the absorption (and emission) bands changes with the polarity of the solvent. nih.gov A positive solvatochromic shift (a red shift to longer wavelengths in more polar solvents) is often observed for molecules where the excited state is more polar than the ground state. researchgate.net This is typically the case for compounds exhibiting significant ICT character. grafiati.comgrafiati.com By studying the UV-Vis spectra of this compound in a range of solvents with varying polarities, the nature of its excited state can be probed. mdpi.com A large solvatochromic shift would indicate a substantial increase in the dipole moment upon excitation, confirming the presence of a charge transfer state.
Chromatographic Techniques for Separation and Purity Profiling (e.g., HPLC, GC/MS)
Chromatographic techniques are essential for the separation of compounds from a mixture and for assessing the purity of a synthesized substance. ijpsonline.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are two of the most powerful and widely used chromatographic methods.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. jopcr.com For this compound, reversed-phase HPLC is a common method for purity analysis. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate). A pure compound will ideally show a single, sharp peak in the chromatogram. The presence of additional peaks indicates the presence of impurities. HPLC can be coupled with a UV detector to monitor the elution of the compound.
Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While some benzoxazinone derivatives may require derivatization to increase their volatility, GC/MS can provide both the retention time from the GC and the mass spectrum of the compound from the MS. This dual information is highly valuable for the unequivocal identification of the main compound and any impurities present.
| Technique | Principle | Application for this compound |
| HPLC | Differential partitioning between stationary and mobile liquid phases | Purity assessment, separation from reaction byproducts and starting materials. atomfair.comnetascientific.com |
| GC/MS | Separation based on volatility followed by mass analysis | Identification and quantification of the compound and volatile impurities. |
Fluorescence Spectroscopy for Photophysical Property Analysis (e.g., Stokes Shift, Time-Resolved Emission)
Fluorescence spectroscopy is a highly sensitive technique that investigates the emission of light from a molecule after it has absorbed light. Many benzoxazinone derivatives are known to be fluorescent, and their emissive properties can be studied to gain further insight into their electronic structure and dynamics. oup.comoup.com
Upon excitation with light of an appropriate wavelength (determined from the UV-Vis absorption spectrum), this compound may exhibit fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength.
The Stokes shift is the difference in wavelength (or energy) between the maximum of the absorption band and the maximum of the emission band. edinst.com A large Stokes shift is often observed for molecules that undergo a significant change in geometry or electronic structure in the excited state, such as those with a pronounced intramolecular charge transfer (ICT) character. researchgate.net For 7-amino-substituted benzoxazinones, the Stokes shift can be substantial, indicating a highly polar excited state. oup.com
Time-resolved emission spectroscopy measures the decay of the fluorescence intensity over time after pulsed excitation. This provides information about the fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state. The fluorescence lifetime can be influenced by various factors, including the solvent environment and the presence of quenchers. These studies can help to fully characterize the photophysical behavior of this compound.
| Parameter | Definition | Significance for this compound |
| Stokes Shift | Difference between absorption and emission maxima. edinst.com | A large Stokes shift suggests a significant intramolecular charge transfer in the excited state. researchgate.netoup.com |
| Fluorescence Lifetime | Average time in the excited state before emission. | Provides information on the kinetics of the de-excitation processes. |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. jmchemsci.com It is widely employed in medicinal chemistry to compute the ground-state energy and model the electronic structure of complex molecules and their surfaces. jmchemsci.comacs.org For the benzoxazinone (B8607429) scaffold, DFT calculations are instrumental in characterizing the structures of newly synthesized compounds and understanding their thermodynamic stability. acs.org
Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined using DFT. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. jmchemsci.com Furthermore, DFT allows for the generation of molecular electrostatic potential (MEP) maps, which display charge distributions and are essential for identifying regions prone to electrophilic or nucleophilic attack. jmchemsci.com
In the context of reaction energetics, DFT is used to map potential energy surfaces for chemical transformations. acs.org For instance, studies on the formation of complex structures involving the benzo raco.catnih.govoxazin-3(4H)-one ring have used DFT calculations at the B3LYP/6-311++G(d,p) level to show that reaction pathways can be thermodynamically favorable, with energy from exothermic steps overcoming activation barriers. acs.org This type of analysis is vital for understanding reaction mechanisms and predicting the feasibility of synthetic routes.
Table 1: Theoretical Electronic Properties Calculated for Benzoxazinone-Related Scaffolds Note: These are representative values for related structures, calculated using DFT methods as described in the literature.
| Parameter | Description | Typical Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Indicates chemical reactivity and stability |
| Chemical Potential (µ) | A measure of the escaping tendency of an electron cloud | Governs charge transfer direction |
| Global Hardness (η) | Resistance to change in electron distribution | Correlates with stability |
| Electrophilicity Index (ω) | Propensity of a species to accept electrons | Quantifies electrophilic nature |
Molecular Docking Studies for Predictive Binding Interactions with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jmchemsci.com It is frequently used to understand the molecular mechanisms of pharmacologically active substances by predicting the binding affinity and interaction patterns between a small molecule (ligand) and a biological macromolecule (receptor). jmchemsci.comnih.gov
For derivatives of the benzoxazinone core, molecular docking has been employed to explore potential biological activities. Studies have shown that these compounds can be docked into the active sites of various enzymes. For example, derivatives have been evaluated as potential inhibitors of microbial enzymes like E. coli DNA gyrase and metabolic enzymes such as pancreatic α-amylase and intestinal α-glucosidase. nih.govijpsjournal.com Docking analyses of 2H-benzo[b] raco.catnih.govoxazin-3(4H)-one derivatives against DNA gyrase identified critical interactions with key amino acid residues in the active site, providing a basis for structure-based drug design. ijpsjournal.com Similarly, docking of isoxazolinyl-1,2,3-triazolyl- raco.catnih.gov-benzoxazin-3-one derivatives revealed high binding affinities for α-amylase and α-glucosidase, suggesting a potential role as antidiabetic agents. nih.gov
The stability of the docked complexes is often attributed to a combination of forces, including hydrogen bonds and van der Waals interactions. raco.cat In a study involving a 7-amino-3-phenyl-2H-benzo[b] raco.catnih.govoxazin-2-one derivative, docking into the cavity of β-cyclodextrin suggested that complex stability arises from favorable van der Waals forces and a hydrogen bond between the amino substituent and hydroxyl groups of the cyclodextrin. raco.cat
Table 2: Examples of Molecular Docking Studies on Benzoxazinone Derivatives
| Derivative Class | Biological Target | Key Findings | Reference |
|---|---|---|---|
| 2H-benzo[b] raco.catnih.govoxazin-3(4H)-one derivatives | E. coli DNA Gyrase (GyrB) | Identified critical amino acid interactions for binding efficacy. | ijpsjournal.com |
| Isoxazolinyl-1,2,3-triazolyl- raco.catnih.gov-benzoxazin-3-ones | Pancreatic α-amylase & Intestinal α-glucosidase | High binding affinities, suggesting potential as antidiabetic agents. | nih.govmdpi.com |
| 7-Amino-3-phenyl-2H-benzo[b] raco.catnih.govoxazin-2-one | β-cyclodextrin | Complex stabilized by van der Waals and hydrogen bond interactions. | raco.cat |
| Benzoxazinone derivatives | Factor Xa | Used to develop models correlating structure with antiplatelet activity. | researchgate.net |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This analysis, often combined with molecular dynamics (MD) simulations, is essential for understanding a molecule's flexibility, preferred three-dimensional structure, and dynamic behavior. researchgate.netmdpi.com MD simulations provide a time-dependent evolution of a system, sampling the conformational space by numerically solving Newton's equations of motion. biorxiv.org
For heterocyclic systems like benzoxazinones, these methods can elucidate the conformation of the non-aromatic oxazinone ring. Puckering parameters can be calculated to precisely describe the shape of seven-membered rings and the relative positions of substituents, as has been done for related structures like TIBO (a benzodiazepine (B76468) derivative). researchgate.net For larger, more complex systems incorporating the benzoxazinone moiety, a combination of NMR spectroscopy and DFT modeling is used to determine the relative configuration and stable conformations. mdpi.com
MD simulations can further assess the stability of predicted ligand-receptor complexes from docking studies. In a study of novel benzothiazole (B30560) and benzo raco.catnih.govoxazin-3(4H)-one conjugates as potential acetylcholinesterase inhibitors, MD analysis indicated that the lead compounds formed structurally stable complexes with the target enzyme, reinforcing their potential for therapeutic applications. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling of Mechanistic Interactions
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govatlantis-press.com The fundamental assumption is that the activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. atlantis-press.com
QSAR studies are pivotal in medicinal chemistry for predicting the activity of novel compounds and optimizing lead structures. nih.gov The process involves calculating a set of molecular descriptors (e.g., lipophilic, electronic, and steric properties) for a series of compounds with known activities. atlantis-press.com These descriptors are then used to build a regression model that correlates them with the biological response.
For benzoxazinone-related structures, QSAR models have been successfully developed. In one study on 6-chloro-7-(4-phenylimino-4H-3,1-benzoxazin-2-yl)-3-(substituted)-1,4,2-benzodithiazine 1,1-dioxides, QSAR analysis revealed that a chloro substituent and the shape of the amino group at another position were important for cytotoxic potency. nih.gov Another QSAR study on benzoxazinone derivatives as antiplatelet agents against factor Xa also yielded a statistically significant model, providing insights into the factors modulating inhibitory activity. researchgate.net These models are valuable for guiding the synthesis of new derivatives with potentially enhanced potency. nih.gov
Table 3: Common Descriptors Used in QSAR Models for Benzoxazinone-like Compounds
| Descriptor Type | Example Descriptor | Property Represented |
|---|---|---|
| Lipophilic | ClogP | Hydrophobicity/Lipophilicity |
| Electronic | ELUMO | Electron affinity, electrophilicity |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Steric / Topological | Molecular Weight (MW) | Size of the molecule |
| Steric / Topological | Molar Refractivity (CMR) | Molar volume and polarizability |
| Indicator Variables | Presence/Absence of a substituent | Contribution of a specific chemical group |
In Silico Prediction of Molecular Interactions and Pathways (e.g., ADME analysis focus on interactions)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical part of modern drug discovery, used to assess the pharmacokinetic profile of a compound computationally. mdpi.comljmu.ac.uk These methods evaluate physicochemical properties to predict how a molecule will interact with the physiological environment, including its absorption pathways and potential metabolic fate.
For novel benzoxazine (B1645224) derivatives, ADME analyses have been performed to evaluate their drug-likeness. mdpi.comdntb.gov.ua Such studies often use established rules, like Lipinski's Rule of Five, to predict oral bioavailability. Research on novel 1,2,3-triazole linked benzoxazine-2,4-dione conjugates indicated that the synthesized compounds exhibit high predicted intestinal absorption and fall within the required range for oral bioavailability. mdpi.comdntb.gov.ua This suggests favorable interactions with the biological membranes and transporters involved in absorption.
Predicting interactions with metabolic pathways, particularly cytochrome P450 enzymes, is another key aspect. While specific data for 7-Amino-1,4-benzoxazin-2-one is limited, the general approach involves using structural alerts and predictive models to identify which parts of the molecule are most likely to be sites of metabolism. These predictions help in designing compounds with improved metabolic stability and a lower chance of forming reactive metabolites. ljmu.ac.uk
Table 4: Predicted ADME Properties for Benzoxazinone-Type Scaffolds Note: These properties are generally predicted for drug candidates to assess their potential.
| ADME Property | Interaction/Pathway Focus | Significance |
|---|---|---|
| Human Intestinal Absorption (HIA) | Interaction with intestinal wall; passive diffusion and transporter pathways. | Predicts the extent of absorption after oral administration. |
| Caco-2 Permeability | Models the permeability across the intestinal epithelial cell barrier. | In vitro surrogate for in vivo absorption. |
| Blood-Brain Barrier (BBB) Penetration | Ability to cross the tight junctions of the brain's endothelial cells. | Crucial for CNS-acting drugs; undesirable for peripherally acting drugs. |
| CYP450 Inhibition/Substrate | Interaction with key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Predicts potential for drug-drug interactions and metabolic stability. |
| Lipinski's Rule of Five | Evaluates properties (MW, LogP, H-bond donors/acceptors) related to absorption and distribution. | A filter to assess drug-likeness and potential for oral bioavailability. |
Theoretical Characterization of Excited States and Photophysical Phenomena
The study of a molecule's behavior upon absorption of light—its photophysics—can be significantly enhanced by theoretical methods. These computations help characterize excited states and explain phenomena like fluorescence and charge transfer. raco.catrsc.org
A detailed experimental and theoretical study was conducted on 7-amino-3-phenyl-2H-benzo[b] raco.catnih.govoxazin-2-one, a close derivative of the title compound. raco.cat The investigation revealed a noteworthy solvatochromic effect, where the fluorescence spectrum shifts depending on the polarity of the solvent, leading to large Stokes shifts (the difference between the absorption and emission maxima). raco.cat Theoretical analysis indicated a significant increase in the molecule's dipolar moment upon transition to the singlet excited state, suggesting the involvement of a partial charge-transfer state in the deactivation process. raco.cat This means that upon excitation, there is a redistribution of electron density from the amino group towards the oxazinone ring.
Computational methods like Time-Dependent DFT (TD-DFT) are used to model these excited states and predict their properties. mdpi.com Such analyses can elucidate the pathways a molecule takes after photoexcitation, including radiative decay (fluorescence) and non-radiative decay processes. annualreviews.org Understanding these photophysical phenomena is crucial for the development of fluorescent probes and other materials that interact with light. raco.cat
Table 5: Photophysical Data for a 7-Amino-Benzoxazinone Derivative Data from a study on 7-amino-3-phenyl-2H-benzo[b] raco.catnih.govoxazin-2-one. raco.cat
| Parameter | Observation | Theoretical Interpretation |
|---|---|---|
| Solvatochromism | Fluorescence spectra show large Stokes shifts that increase with solvent polarity. | Indicates a significant increase in the dipole moment in the excited state. |
| Excited State | Deactivation process involves a partial charge-transfer state. | Electron density shifts from the amino group to the heterocyclic core upon excitation. |
| Fluorescence | Fluorescence increases upon inclusion in a β-cyclodextrin cavity. | The non-polar cavity restricts non-radiative decay pathways, enhancing radiative emission. |
Molecular and Mechanistic Aspects of Biological Interactions
Molecular Target Identification and Binding Studies (In Vitro Focus)
In vitro studies have been crucial in identifying the molecular targets of 1,4-benzoxazine derivatives. A primary area of investigation has been their antibacterial properties, particularly against Mycobacterium tuberculosis. High-throughput screening identified several 1,4-benzoxazines as inhibitors of 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) synthase (MenB), an essential enzyme in the menaquinone biosynthesis pathway of this pathogen. nih.gov This pathway is critical for the electron transport chain in many bacteria, making its enzymes attractive drug targets. nih.gov
Further studies have shown that the 1,4-benzoxazine core is fundamental for both enzyme inhibition and antibacterial activity. nih.gov For instance, replacing the benzoxazine (B1645224) core with quinoxaline (B1680401) or benzothiozine structures resulted in a significant reduction in both inhibitory and antibacterial efficacy. nih.gov Photoaffinity labeling techniques, which utilize aryl azides to create covalent bonds with nearby proteins upon photo-irradiation, have also been employed to identify protein targets in complex biological systems. researchgate.net This method helps in capturing and identifying the specific proteins that benzoxazine derivatives interact with.
The binding interactions of 1,4-benzoxazine derivatives with bacterial topoisomerase II enzymes, such as DNA gyrase and topoisomerase IV, have also been investigated. esisresearch.orgresearchgate.net These enzymes are vital for bacterial DNA replication and are the targets of fluoroquinolone antibiotics. esisresearch.orgresearchgate.net Molecular docking studies have been used to understand the binding properties of these compounds within the active sites of these enzymes. esisresearch.orgfrontiersin.org
Enzyme Inhibition Mechanisms
The 1,4-benzoxazine scaffold has been shown to inhibit a wide range of enzymes through various mechanisms.
α-Amylase and α-Glucosidase: Derivatives of nih.govplos.org-benzoxazin-3-one have been synthesized and evaluated for their inhibitory effects on pancreatic α-amylase and intestinal α-glucosidase, enzymes involved in carbohydrate digestion. dntb.gov.uanih.govresearchgate.net The inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes. plos.orgnih.gov In silico molecular docking studies have suggested that these compounds have promising antidiabetic potential by binding to these enzymes. dntb.gov.uanih.govresearchgate.net
DNA Gyrase and Topoisomerase IV: As mentioned, 1,4-benzoxazine derivatives have been identified as inhibitors of bacterial type II topoisomerases. esisresearch.orgresearchgate.netnih.gov These enzymes regulate DNA supercoiling, a process essential for bacterial replication. esisresearch.org The inhibitory mechanism often involves the stabilization of a covalent enzyme-DNA complex, which ultimately leads to bacterial cell death. esisresearch.orgresearchgate.net The emergence of bacterial resistance to existing drugs like fluoroquinolones, which also target these enzymes, has spurred the development of novel inhibitors like the 1,4-benzoxazine derivatives. esisresearch.orgresearchgate.netnih.gov
Human Leukocyte Elastase (HLE): 4H-3,1-Benzoxazin-4-ones are known to be alternate substrate inhibitors of the serine proteinase HLE. nih.gov They function by forming an acyl-enzyme intermediate, which effectively inactivates the enzyme. nih.gov The potency of these inhibitors can be enhanced by specific substitutions on the benzoxazinone (B8607429) ring. For example, alkyl groups at the R5 position can inhibit enzyme-catalyzed deacylation, while electron-donating groups at the C7 position can stabilize the oxazinone ring against nucleophilic attack. nih.gov Some derivatives have shown highly specific and potent inhibition of HLE with Ki values in the nanomolar range. nih.gov
CMV Protease: Certain 2-amino substituted benzoxazinones have demonstrated the ability to inhibit human cytomegalovirus (CMV) protease in vitro. jocpr.com This highlights the potential of the benzoxazine scaffold in the development of antiviral agents. innovareacademics.in
Molecular Basis of Antimicrobial Activities
The antimicrobial effects of 1,4-benzoxazin-2-one derivatives are often attributed to their ability to disrupt the integrity of the bacterial cell membrane. This disruption can lead to the leakage of cellular contents and ultimately, cell death. Studies on certain 1,4-benzoxazin-3-one derivatives have shown that they cause extensive damage to the cell walls of phytopathogenic bacteria. rsc.org
The antibacterial activity of these compounds is not limited to a single mechanism. As discussed, the inhibition of essential enzymes like MenB and topoisomerases also plays a crucial role in their antimicrobial effects. nih.gov The versatility of the benzoxazine scaffold allows for modifications that can enhance its potency and selectivity against specific bacterial targets. frontiersin.org
Mechanistic Studies of Phytotoxic and Allelopathic Effects
Benzoxazinoids, a class of compounds that includes 7-Amino-1,4-benzoxazin-2-one, are naturally occurring secondary metabolites in many grasses like maize, wheat, and rye. scielo.brscielo.org.mxmdpi.com These compounds are known for their allelopathic effects, meaning they can inhibit the growth of neighboring plants. scielo.brmdpi.com
The primary mechanism of their phytotoxicity involves the inhibition of germination and seedling growth. nih.gov For example, benzoxazolin-2-(3H)-one (BOA), a degradation product of a related benzoxazinoid, has been shown to inhibit root growth in competing plants. nih.gov This is achieved by interfering with various physiological processes. One proposed mechanism is the induction of oxidative stress through the inhibition of antioxidant systems, leading to an accumulation of reactive oxygen species (ROS). nih.gov Another is the interference with auxin, a key plant growth hormone. nih.gov
Investigation of Antioxidant Mechanisms at the Molecular Level
While the primary focus of research on this compound has been on its enzyme inhibitory and antimicrobial activities, some derivatives have also been investigated for their antioxidant properties. The specific molecular mechanisms underlying the antioxidant activity of this particular compound are not extensively detailed in the provided context. However, the general antioxidant potential of benzoxazinone derivatives has been noted. mdpi.com
Ligand-Receptor Interaction Analysis for Selectivity
The selectivity of this compound derivatives for their molecular targets is a key aspect of their biological activity. For instance, in the context of HLE inhibition, the substitution pattern on the benzoxazinone ring plays a critical role in determining selectivity. nih.govnih.gov Specific substitutions can enhance binding to the target enzyme while minimizing interactions with other proteins. nih.gov
Molecular docking studies are frequently used to analyze ligand-receptor interactions and predict the binding affinity and selectivity of these compounds. frontiersin.orgdntb.gov.ua These computational methods provide insights into how the chemical structure of the benzoxazinone derivative influences its interaction with the active site of a target protein, guiding the design of more selective and potent molecules. researchgate.net
Utility as Molecular Probes for Detection of Biological Analytes (e.g., Bisulfite, Thiols, Cyanide)
The this compound scaffold, also referred to as an aminobenzoxazinone or aza-coumarin, is a valuable core structure in the design of fluorescent molecular probes. nih.gov These heterocyclic compounds and their derivatives often exhibit strong fluorescence and large Stokes shifts, making them suitable as fluorophores for detecting various biological analytes. doi.org By functionalizing the benzoxazinone core with specific recognition moieties, researchers have developed highly selective and sensitive probes for biologically significant species such as biothiols, bisulfite, and cyanide. nih.govresearchgate.net The detection mechanism typically relies on an analyte-induced chemical reaction that modulates the photophysical properties of the benzoxazinone fluorophore, resulting in a measurable change in fluorescence intensity or color.
Detection of Thiols
Derivatives of the benzoxazinone scaffold have been engineered to create "turn-on" fluorescent probes for biothiols like cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). ifoodmm.cn A notable example is a probe developed by modifying a 7-hydroxy-3-phenyl-benzoxazinone fluorophore with a 2,4-dinitrobenzenesulfonate (B1228243) (DNBS) group, a known thiol-specific recognition site. ifoodmm.cn In its native state, the probe (referred to as PBD) is non-fluorescent as the DNBS group quenches the emission of the benzoxazinone core. ifoodmm.cn
The detection mechanism is based on the cleavage of the ester bond linking the DNBS group to the fluorophore, which is triggered by the nucleophilic nature of biothiols. ifoodmm.cn This reaction releases the highly fluorescent 7-hydroxy-3-phenyl-benzoxazinone, leading to a significant "off-on" fluorescence response. ifoodmm.cn This probe demonstrates a strong fluorescence enhancement of up to 70-fold and a large Stokes shift of 155 nm upon reaction with biothiols. ifoodmm.cn It also shows high selectivity and resistance to interference from other amino acids and competing biological species. ifoodmm.cn The probe has been successfully used for sensing biothiols in living HeLa cells. ifoodmm.cn
| Analyte | Detection Limit (nM) |
| Glutathione (GSH) | 14.5 |
| Cysteine (Cys) | 17.5 |
| Homocysteine (Hcy) | 80.0 |
| Table 1: Detection limits of the 7-hydroxybenzoxazinone-based probe PBD for various biothiols. ifoodmm.cn |
Detection of Bisulfite
The versatile benzoxazinone framework has also been adapted for the detection of bisulfite (HSO₃⁻). A probe designed for this purpose conjugated a 7-(dialkylamino)-aza-coumarin with a hemicyanine moiety. rsc.org Such probes can provide a colorimetric and ratiometric near-infrared (NIR) fluorescence response to bisulfite/sulfite in aqueous solutions. rsc.org
The sensing mechanism involves the nucleophilic addition of bisulfite to the electron-deficient C=C double bond in the hemicyanine part of the probe. rsc.org This addition disrupts the probe's original intramolecular charge transfer (ICT) pathway, leading to a distinct shift in the fluorescence emission spectrum. rsc.org Specifically, the probe exhibits a rapid and sensitive response, with ratiometric fluorescence changes at 717 nm and 560 nm. rsc.org This allows for quantitative analysis by measuring the ratio of fluorescence intensities at two different wavelengths. The probe was found to have a low detection limit of 87 nM for bisulfite and has been successfully applied to detect the analyte in food samples and living cells. rsc.org
Detection of Cyanide
The 7-(dialkylamino)-aza-coumarin structure is a platform for developing chemosensors for the cyanide ion (CN⁻). nih.govresearchgate.net The general strategy involves creating a derivative where the benzoxazinone fluorophore is linked to a recognition site that can react specifically with cyanide. doi.orgifoodmm.cn This reaction acts as a chemical trigger that alters the electronic properties of the probe molecule, producing a detectable optical signal. doi.org
The most common sensing mechanism is based on the strong nucleophilicity of the cyanide ion. ifoodmm.cn Probes are often designed as Michael acceptors, where the cyanide ion undergoes a nucleophilic addition to an electron-poor double bond conjugated with the benzoxazinone core. doi.orgqtanalytics.in This addition reaction typically breaks the π-conjugation of the system, inhibiting the ICT process and causing a "turn-off" or ratiometric change in the fluorescence signal, which can often be observed as a color change. doi.orgrsc.org For instance, coumarin-Meldrum's acid conjugates have been reported as chemodosimetric probes that react with cyanide to produce a distinct optical response. ifoodmm.cn This approach allows for the highly selective and sensitive detection of cyanide in aqueous environments. researchgate.netnih.gov
Applications in Advanced Chemical and Materials Science
Role as Versatile Building Blocks in Complex Organic Synthesis
7-Amino-1,4-benzoxazin-2-one serves as a crucial and versatile building block in the intricate field of organic synthesis. netascientific.com Its structure, containing both a nucleophilic amino group and a modifiable heterocyclic ring, allows for a wide range of chemical transformations. smolecule.com This adaptability makes it an ideal starting material or intermediate for the construction of more complex molecules with desired functionalities.
The benzoxazinone (B8607429) core is a privileged scaffold found in numerous biologically active compounds and functional materials. asianpubs.orgmdpi.com Synthetic chemists utilize this compound to introduce this core structure into new molecular frameworks. The amino group can readily participate in reactions such as acylation, alkylation, and diazotization, providing a handle to append various substituents and build molecular diversity. smolecule.com These reactions are fundamental in creating libraries of compounds for drug discovery and other applications.
Furthermore, the benzoxazinone ring itself can be subject to various modifications. For instance, derivatives can be synthesized through reactions like N-alkylation or by introducing different functional groups onto the aromatic portion of the molecule. This flexibility allows for the fine-tuning of the electronic and steric properties of the final products, which is essential for optimizing their performance in specific applications. The ability to construct diverse and functionalized benzoxazinone derivatives underscores the importance of this compound as a foundational element in modern organic synthesis. researchgate.net
Development of Fluorescent Dyes and Chemosensors
The inherent photophysical properties of the benzoxazinone scaffold have led to the exploration of this compound and its derivatives in the development of fluorescent dyes and chemosensors. The electronic structure of the molecule, characterized by the fusion of an aromatic ring with an oxazine (B8389632) ring, can give rise to fluorescence. researchgate.net By strategically modifying the core structure, particularly through the introduction of electron-donating or electron-withdrawing groups, the absorption and emission wavelengths of these compounds can be tuned across the spectral range. researchgate.net
For example, the synthesis of new benzoxazinone-type dyes has been achieved by reacting α-keto esters with 2-aminophenol (B121084) derivatives. researchgate.net The resulting 7-dialkylamino-2H-1,4-benzoxazin-2-ones have demonstrated strong fluorescence with large Stokes shifts, a desirable characteristic for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratio. researchgate.net The amino group at the 7-position plays a crucial role as an electron-donating group, influencing the intramolecular charge transfer (ICT) process that is often responsible for the fluorescence properties of such dyes.
The development of chemosensors based on this scaffold involves designing molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte. This can be a change in fluorescence intensity (enhancement or quenching) or a shift in the emission wavelength. rsc.orgresearchgate.net These sensors are designed to be highly selective and sensitive, enabling the detection of various ions and molecules. The versatility of the this compound structure allows for the incorporation of specific recognition moieties that can bind to the target analyte, making it a valuable platform for creating novel sensing technologies.
Integration into Polymer Chemistry and Advanced Materials Design (e.g., Polybenzoxazines)
This compound and its derivatives are valuable monomers for the synthesis of high-performance polymers, particularly polybenzoxazines. itu.edu.tr Polybenzoxazines are a class of thermosetting polymers known for their excellent thermal stability, high mechanical strength, low water absorption, and near-zero volumetric change during curing. itu.edu.trrsc.org These properties make them suitable for a wide range of applications, including aerospace components, electronic packaging, and high-performance adhesives. rsc.orgbohrium.com
The synthesis of benzoxazine (B1645224) monomers typically involves the reaction of a phenol (B47542), a primary amine, and formaldehyde (B43269). itu.edu.trikm.org.my By using amino-functionalized benzoxazinones like this compound, it is possible to introduce the benzoxazine moiety into a polymer backbone or as a pendant group. The primary amine functionality of this compound can be utilized to create amide-containing benzoxazine monomers, which can then be polymerized. researchgate.net
The incorporation of the benzoxazinone structure into the polymer can enhance its properties. The rigid heterocyclic ring contributes to the thermal stability and mechanical strength of the resulting polybenzoxazine. itu.edu.tr Furthermore, the ability to modify the 7-amino group allows for the introduction of other functional groups that can impart specific properties to the polymer, such as flame retardancy or improved adhesion. bohrium.com The development of bio-based benzoxazine monomers is also an active area of research, aiming to create more sustainable high-performance materials. rsc.orgbohrium.com
Precursor Role in Agrochemical Development (Focus on Synthesis of Agrochemical Intermediates)
The benzoxazinone core is a key structural feature in a number of agrochemicals, including herbicides and pesticides. netascientific.comatomfair.com this compound and its fluorinated derivatives serve as important precursors in the synthesis of these agriculturally significant compounds. atomfair.com For example, 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one is a critical intermediate in the production of the herbicide flumioxazin.
The synthesis of these agrochemical intermediates often involves multi-step processes where the benzoxazinone core is first constructed and then further functionalized. The amino group at the 7-position provides a reactive site for introducing the necessary substituents required for herbicidal or pesticidal activity. The presence of a fluorine atom, as seen in some derivatives, can enhance the metabolic stability and biological activity of the final product.
Research in this area focuses on developing efficient and environmentally friendly synthetic routes to these agrochemical intermediates. This includes optimizing reaction conditions and exploring the use of greener catalysts and solvents. The versatility of the this compound scaffold allows for the creation of a diverse range of agrochemical candidates, contributing to the development of new and more effective crop protection solutions. netascientific.comsmolecule.com
Applications in Chemical Sensing and Imaging Technologies
Building upon their fluorescent properties, derivatives of this compound are increasingly being utilized in the development of advanced chemical sensing and imaging technologies. tandfonline.com These technologies rely on the ability of specifically designed molecules to interact with target analytes and produce a measurable optical signal, such as a change in color or fluorescence.
The design of these probes often involves linking the benzoxazinone fluorophore to a recognition unit that selectively binds to the analyte of interest. nih.gov This interaction can modulate the electronic properties of the fluorophore, leading to a change in its emission characteristics. tandfonline.com For example, probes have been developed for the detection of formaldehyde, where the reaction between the amine group of the sensor and formaldehyde leads to a cyclization reaction, forming a benzoxazine derivative and causing a significant change in the fluorescence signal. tandfonline.com
These sensing and imaging agents have found applications in various fields, including environmental monitoring and biological imaging. rsc.orgtandfonline.com For instance, fluorescent probes based on the benzoxazinone scaffold have been used for imaging biologically important species within living cells. tandfonline.com The ability to tune the photophysical properties of these molecules allows for the development of probes that can be excited by visible light and emit in the near-infrared region, which is advantageous for in vivo imaging due to deeper tissue penetration and reduced autofluorescence. researchgate.net
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Pathways and Catalytic Systems
While established methods for synthesizing the benzoxazinone (B8607429) core exist, future research will likely focus on developing more efficient, selective, and sustainable pathways. The exploration of novel catalytic systems is central to this endeavor. ijsr.net Methodologies such as one-pot syntheses, which combine multiple reaction steps to improve efficiency and reduce waste, are particularly attractive. ijsr.netmdpi.com
Recent advancements in catalysis offer numerous avenues for exploration. mdpi.com Transition-metal-catalyzed reactions, including those employing copper, rhodium, and palladium, have shown promise in constructing the benzoxazinone skeleton with high yields. mdpi.comnih.gov Specifically, techniques like the Buchwald–Hartwig cross-coupling could be adapted to create diverse derivatives. nih.gov The development of catalytic asymmetric synthesis is another critical frontier, which would allow for the creation of chiral derivatives with specific stereochemistry, a feature often crucial for pharmacological activity. ijsr.netvulcanchem.com Furthermore, microwave-assisted organic synthesis (MAOS) represents a green chemistry approach that can dramatically reduce reaction times and simplify purification processes. acs.orgfrontiersin.org
| Catalytic System/Method | Potential Advantage | Relevant Findings |
| Copper (Cu) Catalysis | Efficient C-N and C-O bond formation; one-pot procedures. | Cu(I)-catalyzed intramolecular C-N coupling affords high yields (up to 96%) of the benzoxazinone ring. ijsr.net |
| Rhodium (Rh) Catalysis | High efficiency in cascade dehydrative annulation reactions. | Rh(III)-catalysis has been successfully used for synthesizing related benzoxazin-4-ones. mdpi.com |
| Palladium (Pd) Catalysis | Versatile for cross-coupling reactions (e.g., Buchwald-Hartwig). | Enables the synthesis of novel 4-aryl-substituted benzoxazines. nih.gov |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, sustainable approach. | Can reduce reaction times from hours to minutes and simplifies workup. acs.orgfrontiersin.org |
| Asymmetric Catalysis | Enantioselective production of chiral derivatives. | Cinchona alkaloid catalysts have been used for enantioselective cycloadditions to form chiral benzoxazinones. ijsr.net |
Design and Synthesis of Advanced Derivatives with Tunable Mechanistic Properties
The 7-Amino-1,4-benzoxazin-2-one scaffold is an ideal starting point for designing advanced derivatives with finely tuned properties. By strategically modifying the core structure, researchers can modulate its electronic, steric, and physicochemical characteristics to enhance specific functions.
One promising approach involves the creation of hybrid molecules that merge the benzoxazinone core with other pharmacologically active moieties. nih.gov For instance, combining the scaffold with structures like 1,2,3-triazole or isoxazoline (B3343090) could yield novel compounds with enhanced or entirely new biological activities. nih.gov Another innovative direction is the development of mechanically interlocked molecules, such as rotaxanes. chula.ac.th Conjugating a benzoxazinone derivative to a rotaxane structure could create multi-responsive systems where properties like fluorescence can be tuned by external stimuli. chula.ac.th Furthermore, polymerization of benzoxazine-based monomers allows for the creation of materials with adjustable thermal and mechanical properties, which could be controlled by altering the ratio of co-monomers. nih.gov
Integration of Multi-Omics Data with Computational Modeling for Deeper Mechanistic Insights
To fully understand the biological effects of this compound and its derivatives, future research must move beyond traditional assays and embrace a systems biology approach. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—with computational modeling offers a powerful strategy for elucidating complex mechanisms of action. nih.govmdpi.com
This data-driven approach can help identify the full spectrum of molecular pathways modulated by the compound. frontiersin.orgresearchgate.net For example, by analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with a derivative, researchers can construct detailed network models of its interactions. frontiersin.org Computational kinetic models can translate metabolomics data into a quantitative understanding of how the compound alters cellular metabolism. nih.gov These integrative methods are critical for identifying predictive biomarkers, understanding drug resistance, and ultimately enabling the development of precision medicine tailored to individual responses. researchgate.netinserm.fr While these techniques are broadly applicable, their specific application to this compound could reveal novel therapeutic potentials and provide a more holistic view of its biological role. nih.govinserm.fr
Discovery of Unconventional Biological Targets and Interaction Modalities
While the benzoxazinone class is known for activities such as antimicrobial and anticancer effects, there is significant potential to discover unconventional biological targets. researchgate.net The structural versatility of the scaffold suggests it may interact with a wider range of biomolecules than currently appreciated.
Future research should aim to explore non-traditional applications. For example, related heterocyclic systems have shown potential as chemosensors for metal ions like Cu²⁺, an application that depends on specific coordination chemistry rather than classical pharmacological interactions. beilstein-journals.org The known role of natural benzoxazinones in plant defense, including allelopathy and phytohormone signaling, suggests that synthetic derivatives could be explored as novel agrochemicals or modulators of plant physiology. researchgate.net Furthermore, detailed metabolic studies are crucial; understanding how the compound is processed in biological systems can reveal inactive metabolites or, conversely, active forms that are responsible for its ultimate effects. Probing its interactions with various enzymes, receptors, and signaling pathways could uncover entirely new therapeutic or industrial applications.
Advancement in Sustainable Chemical Manufacturing Processes for the Compound
The principles of green chemistry are becoming increasingly integral to chemical manufacturing. Future research on this compound should prioritize the development of sustainable and environmentally benign production methods. acs.org This involves a holistic assessment of the entire synthetic process, from starting materials to final product purification.
A key strategy is the use of renewable feedstocks. acs.org Synthesizing benzoxazines from bio-based resources, such as compounds derived from amino acids, lignin, or other plant-based phenols, can significantly reduce the environmental footprint compared to petroleum-based methods. acs.orgrsc.org The adoption of greener solvents, such as polyethylene (B3416737) glycol (PEG), or even solventless reaction conditions, is another important avenue. acs.org
Process intensification through technologies like continuous flow synthesis offers improved safety, better heat management, and higher efficiency for industrial-scale production. Evaluating the sustainability of a process requires quantitative metrics, such as Atom Economy and the Environmental (E)-factor, which measures the amount of waste produced per kilogram of product. By focusing on these aspects, the manufacturing of this compound can be made more economically viable and environmentally responsible.
| Sustainability Strategy | Description | Example/Benefit |
| Renewable Feedstocks | Using starting materials derived from biological sources instead of petroleum. | Synthesis from bio-based amines and phenols like furfurylamine (B118560) or those derived from amino acids. acs.orgacs.org |
| Green Solvents/Solventless Reactions | Replacing hazardous organic solvents with safer alternatives or eliminating them entirely. | Utilizing polyethylene glycol (PEG) as a recyclable solvent or adopting solvent-free Mannich condensation methods. acs.orgbohrium.com |
| Continuous Flow Chemistry | Performing reactions in a continuously flowing stream rather than in batches. | Improves heat dissipation and reduces reaction times for nitration and hydrogenation steps. |
| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. | Provides rapid, efficient heating, leading to shorter reaction times and often higher yields. acs.org |
Development of Advanced Spectroscopic Probes and Imaging Agents
The benzoxazinone scaffold possesses inherent properties that make it an attractive candidate for the development of advanced spectroscopic probes and imaging agents. Its fused aromatic structure can serve as a fluorophore, and modifications to this core can tune its optical properties for specific applications. bohrium.com
Future work could focus on designing derivatives that exhibit a change in fluorescence or color upon binding to a specific analyte, making them useful as sensors. researchgate.net For example, benzoxazine-based probes have already been developed for the detection of biologically important molecules like cysteine, with some capable of imaging it within living cells. researchgate.net The potential for these compounds to act as chemosensors for metal ions has also been noted. beilstein-journals.org By incorporating functional groups that selectively interact with target ions or molecules, highly specific "turn-on" or "turn-off" fluorescent probes can be engineered. researchgate.net The development of derivatives with aggregation-induced emission (AIE) properties is another exciting possibility, where the compound becomes highly fluorescent only upon aggregation, a phenomenon useful for sensing and imaging applications. beilstein-journals.org
Q & A
Q. What are the common synthetic routes for preparing 7-Amino-1,4-benzoxazin-2-one, and what critical reaction parameters influence yield and purity?
Methodological Answer: Synthesis typically involves cyclization or substitution reactions on benzoxazinone precursors. For example:
- Cyclization of o-aminophenol derivatives with carbonyl compounds under acidic or basic conditions.
- Nucleophilic substitution at the 7-position using ammonia or protected amines on halogenated benzoxazinones (e.g., 7-chloro analogs as intermediates) .
Critical Parameters:
- Temperature : Excessive heat may lead to decomposition; optimal ranges (e.g., 80–120°C) improve cyclization efficiency.
- Catalysts : Use of Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to drive substitution reactions .
- Purification : Recrystallization from ethanol/water mixtures enhances purity .
Q. How can researchers optimize the purification of this compound to achieve high analytical-grade standards?
Methodological Answer:
- Recrystallization : Use solvent systems like ethanol/water (3:1 v/v) to remove unreacted precursors. Cooling gradients (slow cooling from 60°C to 4°C) enhance crystal formation .
- Chromatography : Normal-phase silica gel chromatography with ethyl acetate/hexane (1:2) eluent resolves polar impurities.
- HPLC : For trace impurities, reverse-phase C18 columns with acetonitrile/water gradients (e.g., 10–90% ACN over 20 min) .
Note : Monitor purity via HPLC-UV (λ = 254 nm) or LC-MS to confirm molecular ion peaks (e.g., [M+H]⁺ = 177.1 m/z for C₈H₈N₂O₂) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?
Methodological Answer:
Q. Resolving Conflicts :
- Cross-validate using high-resolution MS to confirm molecular formula.
- Repeat experiments under anhydrous conditions to rule out solvent interference in NMR .
Advanced Research Questions
Q. In structure-activity relationship (SAR) studies, how do substituents at the 7-position of benzoxazinone influence biological activity?
Methodological Answer:
- Amino Group (7-NH₂) : Enhances hydrogen-bonding interactions with target proteins (e.g., acetylcholinesterase inhibition inferred from isoquinolinone analogs) .
- Chloro/Methoxy Substituents : Increase lipophilicity, improving membrane permeability but potentially reducing solubility (see Data Table ) .
Q. Experimental Design :
Q. What methodological challenges arise when using this compound as a derivatization agent in HPLC, and how can they be addressed?
Methodological Answer:
- Challenge 1: Stability of Derivatives
- Challenge 2: Reaction Efficiency
- Optimize pH (8–9) with borate buffers to enhance nucleophilic substitution with target analytes (e.g., thiocyanate) .
Q. Protocol :
Prepare labeling reagent: 7-Amino-benzoxazinone (10 mM in ACN).
Mix analyte (e.g., SCN⁻) with reagent (1:2 molar ratio) at 60°C for 30 min.
Analyze via HPLC-FLD (λ_ex = 280 nm, λ_em = 450 nm) .
Q. How should researchers design experiments to investigate the pharmacokinetic properties of this compound derivatives in preclinical models?
Methodological Answer:
- In Vitro Assays :
- Plasma Stability : Incubate compound (10 µM) in rat plasma (37°C, 24h); quantify via LC-MS/MS .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- In Vivo Studies :
Q. What strategies are recommended for reconciling contradictory data in the biological activity of this compound across assay systems?
Methodological Answer:
- Control Variables :
- Data Analysis :
- Apply meta-analysis to aggregate results from multiple studies, adjusting for batch effects.
- Use cheminformatics tools (e.g., KNIME) to cluster outliers and identify confounding factors (e.g., solvent DMSO%) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
